[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanethiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanethiol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to thiolation using a thiolating agent like methanethiol under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the thiol group. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[6-(Trifluoromethyl)naphthalen-2-ol]: Similar structure but with a hydroxyl group instead of a methanethiol group.
[6-(Trifluoromethyl)naphthalen-2-amine]: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is unique due to the presence of both trifluoromethyl and methanethiol groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs .
Eigenschaften
CAS-Nummer |
838837-35-7 |
---|---|
Molekularformel |
C12H9F3S |
Molekulargewicht |
242.26 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H9F3S/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6,16H,7H2 |
InChI-Schlüssel |
VKMCBGRPJLOJAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.